7-Fluoro-2-phenylquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1189106-13-5 |
|---|---|
Molecular Formula |
C15H11FN2 |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
7-fluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
PDBRQLJAYXAREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Fluoro 2 Phenylquinolin 4 Amine
General Synthetic Strategies for Functionalized Quinolines
The synthesis of the quinoline (B57606) ring, a privileged scaffold in medicinal chemistry, is supported by a rich history of named reactions that allow for the construction of its bicyclic framework from simpler acyclic or monocyclic precursors. These methods provide the foundational routes to functionalized quinolines, which can then be tailored to specific targets like 7-Fluoro-2-phenylquinolin-4-amine.
Classic methodologies that remain cornerstones of quinoline synthesis include:
Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acid or base and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.orgrsc.orgsemanticscholar.org
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method combines an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under acidic conditions. iipseries.orgnih.gov This approach is particularly useful for preparing quinolines with substituents at the 2- and/or 4-positions. nih.gov
Pfitzinger Reaction: This strategy utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgijsr.net The reaction begins with the base-catalyzed hydrolysis of isatin to an amino acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates. wikipedia.orgijsr.net
Combes Synthesis: In this method, an arylamine is reacted with a 1,3-dicarbonyl compound. The resulting β-amino enone intermediate is then cyclized under acidic conditions to furnish the quinoline product. jptcp.com
These foundational reactions, summarized in the table below, offer versatile entry points to the quinoline system, with the choice of starting materials directly influencing the substitution pattern of the final product.
| Reaction | Precursors | Key Feature |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Forms quinoline ring via condensation/cyclization. wikipedia.orgorganic-chemistry.org |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Acid-catalyzed synthesis of substituted quinolines. iipseries.orgnih.gov |
| Pfitzinger Reaction | Isatin + Carbonyl compound | Base-mediated route to quinoline-4-carboxylic acids. wikipedia.orgijsr.net |
| Combes Synthesis | Arylamine + 1,3-Dicarbonyl compound | Acid-catalyzed cyclization of a β-amino enone intermediate. jptcp.com |
Methodologies for Installing Phenyl Substituents at Position 2 of the Quinoline Moiety
The introduction of the phenyl group at the C2 position is another cornerstone of the synthesis. This can be accomplished either by building the quinoline ring with the phenyl group already incorporated or by attaching it to a pre-formed quinoline core.
Cross-Coupling Reaction Strategies for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming C-C bonds. The most common strategy for installing a C2-phenyl group on a pre-existing quinoline is the Suzuki-Miyaura coupling. This involves the reaction of a 2-haloquinoline (typically 2-chloro- or 2-bromoquinoline) with phenylboronic acid in the presence of a palladium catalyst and a base. This method offers broad functional group tolerance and generally provides high yields.
Annulation Reactions Incorporating Phenyl Moieties
Alternatively, the 2-phenylquinoline (B181262) framework can be constructed directly using classical annulation reactions where one of the precursors contains the necessary phenyl group.
Doebner Reaction: The reaction of an aniline, pyruvic acid, and benzaldehyde (B42025) directly yields a 2-phenylquinoline-4-carboxylic acid. iipseries.org
Friedländer Synthesis: Condensing a 2-aminoaryl ketone with a ketone that has an α-methylene group and a phenyl substituent, or condensing a 2-aminobenzophenone (B122507) with a simple ketone like acetone, can yield 2-phenylquinolines. wikipedia.orgrsc.org
Pfitzinger Reaction: The reaction of isatin with a phenyl-substituted ketone (e.g., acetophenone) under basic conditions generates a 2-phenylquinoline-4-carboxylic acid. wikipedia.orgijsr.netresearchgate.net
The table below illustrates how different annulation reactions can be adapted to synthesize 2-phenylquinolines.
| Annulation Reaction | Phenyl-Containing Precursor Example | Resulting Quinoline |
| Doebner | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid iipseries.org |
| Friedländer | 2-Aminobenzophenone | 2-Phenyl-4-methylquinoline rsc.org |
| Pfitzinger | Acetophenone (B1666503) | 2-Phenyl-3-methylquinoline-4-carboxylic acid wikipedia.orgijsr.net |
Synthetic Approaches for Amine Functionalization at Position 4 of the Quinoline Nucleus
The introduction of an amine group at the C4 position of the quinoline ring is a critical step in the synthesis of this compound. This transformation can be achieved through several strategies, primarily categorized as direct amination methodologies and the conversion of precursor functional groups.
Direct amination involves the formation of the C-N bond at the 4-position in a single step from a suitable quinoline precursor.
Nucleophilic Aromatic Substitution (SNAr): This is the most common method for introducing an amino group onto a quinoline ring. nih.gov The reaction typically involves the displacement of a halide (commonly chlorine) at the 4-position by an amine nucleophile. nih.gov The reactivity of the 4-haloquinoline is enhanced by the electron-withdrawing nature of the quinoline ring nitrogen. researchgate.net The reaction can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound. nih.gov For the synthesis of a primary amine like this compound, a protected amine or an ammonia (B1221849) equivalent is often used. wikipedia.org The use of a base such as triethylamine (B128534) or potassium carbonate can improve yields, especially when using amine salts. nih.govplos.org
| SNAr Reaction Conditions for 4-Aminoquinoline (B48711) Synthesis | |
| Method | Typical Conditions |
| Conventional Heating | High temperatures (>120°C) and long reaction times (>24 h) in solvents like DMF or alcohol. nih.gov |
| Microwave Irradiation | Shorter reaction times (20-30 min) at elevated temperatures (140-180°C) in solvents like DMSO. nih.gov |
| Ultrasound | An alternative energy source to promote the reaction. nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for C-N bond formation. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions. wikipedia.org For the synthesis of this compound, a 4-halo-7-fluoro-2-phenylquinoline would be reacted with an ammonia equivalent, such as benzophenone (B1666685) imine or a silylamide, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnih.gov Subsequent hydrolysis then reveals the primary amine. wikipedia.org Different generations of catalysts and ligands have been developed to improve the scope and efficiency of this reaction. nih.gov
| Key Components of Buchwald-Hartwig Amination | |
| Component | Function |
| Aryl Halide | The quinoline substrate with a leaving group (e.g., Cl, Br, OTf). libretexts.org |
| Amine | The nitrogen source; can be primary or secondary amines, or ammonia equivalents. wikipedia.org |
| Palladium Catalyst | The metal center that facilitates the catalytic cycle. libretexts.org |
| Ligand | Typically a bulky, electron-rich phosphine that stabilizes the palladium complex and promotes the reaction. organic-chemistry.org |
| Base | Required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org |
This approach involves synthesizing a quinoline with a different functional group at the 4-position, which is then converted to an amine.
From 4-Hydroxyquinolines: A common strategy involves the synthesis of a 4-hydroxyquinoline (B1666331) precursor, which is then converted to a 4-chloroquinoline (B167314). ucsf.edu The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃). ucsf.edu The resulting 4-chloroquinoline is a versatile intermediate that can readily undergo nucleophilic aromatic substitution with an amine, as described previously. nih.govucsf.edu
From 4-Nitroquinolines: The reduction of a 4-nitroquinoline (B1605747) derivative to a 4-aminoquinoline is another viable pathway. The nitro group can be introduced onto the quinoline ring through nitration, and subsequent reduction using various methods (e.g., catalytic hydrogenation, metal/acid reduction) yields the desired amine.
From Quinoline-4-carboxylic Acids: A quinoline-4-carboxylic acid can be converted to a 4-aminoquinoline via a Curtius, Hofmann, or Schmidt rearrangement. These reactions involve the conversion of the carboxylic acid to an acyl azide, amide, or related intermediate, which then rearranges to form an isocyanate. Hydrolysis of the isocyanate furnishes the 4-aminoquinoline.
Comprehensive Strategies for the Total Synthesis of this compound
The total synthesis of this compound requires the construction of the core quinoline ring system with the desired substituents at positions 2, 4, and 7.
Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. acs.org For the target molecule, 5-fluoroisatin (B27256) could be reacted with acetophenone to generate 7-fluoro-2-phenylquinoline-4-carboxylic acid. This carboxylic acid can then be converted to the 4-amino group as described in section 2.4.2.
Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. ijpsjournal.com To synthesize the target molecule, 2-amino-4-fluorobenzophenone (B1367378) could be reacted with a compound that provides the C3 and C4 atoms of the quinoline ring, followed by amination at the 4-position.
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of an aniline with a β-ketoester. For this compound, 3-fluoroaniline (B1664137) could be reacted with ethyl benzoylacetate. Depending on the reaction conditions, this can lead to either a 4-hydroxy-2-phenylquinoline (at lower temperatures) or a 2-hydroxy-4-phenylquinoline (at higher temperatures). The 4-hydroxy intermediate can then be converted to the 4-amino derivative. ucsf.edu
A plausible synthetic route to this compound could involve the following steps:
Pfitzinger Reaction: Condensation of 5-fluoroisatin with acetophenone to form 7-fluoro-2-phenylquinoline-4-carboxylic acid.
Chlorination: Conversion of the resulting 4-hydroxyquinoline tautomer to 7-fluoro-4-chloro-2-phenylquinoline using a chlorinating agent like POCl₃. ucsf.edu
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an ammonia equivalent, followed by deprotection, to yield this compound. nih.gov
Application of Green Chemistry Principles in the Synthesis of Fluorinated Quinoline Amines
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of fluorinated quinoline amines. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key aspect of green chemistry. nih.gov Some quinoline syntheses have been successfully carried out in water. nih.gov
Catalysis: The use of catalysts, especially recyclable nanocatalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. acs.org For instance, ZnO nanoparticles have been used as catalysts in the Friedländer condensation for quinoline synthesis under solvent-free conditions. nih.govacs.org
Energy Efficiency: Microwave-assisted synthesis (MAS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govijpsjournal.com This has been applied to the synthesis of 4-aminoquinolines. nih.gov
Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. One-pot reactions and tandem or cascade reactions are examples of strategies that can improve atom economy. acs.org
| Green Chemistry Approaches in Quinoline Synthesis | |
| Principle | Application Example |
| Alternative Solvents | Use of water as a solvent in three-component reactions to synthesize pyrimido[4,5-b]quinolones. nih.gov |
| Catalysis | ZnO nanoparticles as a recyclable catalyst for the Friedländer condensation under solvent-free conditions. acs.org |
| Energy Efficiency | Microwave irradiation to accelerate the synthesis of 4-aminoquinolines via SNAr. nih.gov |
| Atom Economy | One-pot, three-component synthesis of pyrimido[4,5-b]quinolones. nih.gov |
In Depth Mechanistic Investigations of Biological Activities for 7 Fluoro 2 Phenylquinolin 4 Amine Derivatives
Elucidation of Molecular Interactions with Biological Macromolecules and Cellular Components
The biological effects of 7-fluoro-2-phenylquinolin-4-amine derivatives are rooted in their specific interactions with biological macromolecules. These interactions are the initial events that trigger a cascade of cellular responses.
Enzymatic Inhibition Studies and Underlying Mechanistic Hypotheses
Derivatives of the quinoline (B57606) scaffold have been extensively studied as inhibitors of various enzymes critical for cell survival and proliferation. The introduction of a 7-fluoro substitution, combined with a 2-phenyl group, can significantly influence the potency and selectivity of these interactions.
One major area of investigation is their role as kinase inhibitors. For instance, a series of 7-fluoro-4-anilinoquinolines, which are structurally related to this compound, were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov These compounds are hypothesized to compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell growth and division. nih.gov The 7-fluoro group, in particular, was found to generally confer greater activity compared to corresponding 8-methoxy substitutions. nih.gov
Another important target is neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. nih.gov In this context, derivatives like 7-phenyl-2-aminoquinolines have been developed as potent and selective nNOS inhibitors. nih.gov The mechanistic hypothesis for these compounds is that the quinoline core mimics the substrate L-arginine, forming hydrogen bonds within the enzyme's active site. nih.gov X-ray crystallography studies have revealed that specific substitutions can allow the molecule to interact with an nNOS-specific aspartate residue, which is absent in other isoforms like endothelial NOS (eNOS), providing a structural basis for their selectivity. nih.gov
Furthermore, quinoline derivatives have been investigated as inhibitors of bacterial enzymes. The well-known fluoroquinolone antibiotic, ciprofloxacin, functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division. wikipedia.org This leads to fragmentation of bacterial DNA and ultimately cell death. wikipedia.org Other quinoline derivatives have been designed to function as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. nih.gov
Recent studies have also highlighted the potential of quinoline derivatives to inhibit key metabolic enzymes involved in diabetes, such as α-amylase and α-glucosidase. acs.org
Below is a table summarizing the inhibitory activities of selected quinoline derivatives against various enzymes.
| Compound Class | Target Enzyme | IC₅₀ Values | Cell Lines/System |
| 7-Fluoro-4-anilinoquinolines | EGFR | 3.63–11.10 µmol/L | BGC-823 (human gastric carcinoma) |
| 7-Phenyl-2-aminoquinoline (Lead Compound 5) | Rat nNOS | 105 nM | Enzyme Assay |
| 7-Phenyl-2-aminoquinoline (Lead Compound 5) | Human nNOS | 122 nM | Enzyme Assay |
This table is interactive. You can sort and filter the data.
Receptor Binding Profiling and Interaction Dynamics
Beyond enzymatic inhibition, quinoline derivatives have been profiled for their ability to bind to various cellular receptors. This binding can either activate or block receptor signaling, leading to a range of physiological effects.
For example, certain 5-substituted pyrrolizidine (B1209537) derivatives of 4-amino-7-chloroquinoline have been identified as ligands for nicotinic, muscarinic M1, and serotonin (B10506) 5-HT4 receptors. mdpi.com These receptors are crucial for cognitive functions and gastrointestinal processes. mdpi.com
In the field of neuroscience, derivatives have been developed to target metabotropic glutamate (B1630785) receptor 2 (mGluR2), a receptor implicated in several neuropsychiatric disorders. nih.gov Some fluorinated derivatives act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site). nih.gov This allosteric binding changes the receptor's conformation and reduces its response to glutamate. nih.gov Molecular docking studies suggest that the fluorine atom can form specific hydrophobic interactions with amino acid residues like Leu639, Phe643, and Met794 within the receptor's transmembrane domain. nih.gov
Additionally, derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which share a fluorinated phenylamine motif, have been evaluated for their binding affinity to dopamine (B1211576) D-1 and D-2 receptors. nih.gov Studies have shown that substitutions on the amino group can dramatically enhance affinity and selectivity for the D-2 receptor subtype. nih.gov The introduction of a lipophilic 2-phenylethyl group, for instance, was found to significantly increase D-2 receptor binding, possibly by interacting with a complementary lipophilic pocket on the receptor. nih.gov
Analysis of Cellular Pathways Modulated by Quinoline Derivatives
The molecular interactions described above translate into the modulation of complex cellular pathways, governing processes such as cell death, proliferation, and division.
Induction of Programmed Cell Death Pathways
A significant body of research has demonstrated that various quinoline derivatives can induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a key mechanism behind their potential as anticancer agents. nih.gov The induction of apoptosis by these compounds can occur through the intrinsic pathway, which is mitochondria-dependent. nih.gov
Studies on structurally related quinazolinedione derivatives have shown that they can trigger apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein caspase-9. nih.gov Simultaneously, they can downregulate the expression of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-9 is a hallmark of the intrinsic apoptotic pathway, indicating that these compounds may cause mitochondrial stress, leading to the release of cytochrome c and the formation of the apoptosome. nih.gov The potential of 6-Bromo-5-nitroquinoline to cause cancer cell death has been linked to its apoptotic activity. nih.gov
Modulation of Cell Cycle Progression
The antiproliferative activity observed for many quinoline derivatives is often linked to their ability to interfere with the cell cycle. nih.govnih.gov By inhibiting key proteins required for cell division, such as EGFR or DNA topoisomerases, these compounds can cause cells to arrest at specific checkpoints in the cell cycle, preventing them from replicating. nih.govwikipedia.org
For instance, the inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones directly obstructs the process of DNA replication and segregation, which is a prerequisite for cell division to proceed through the S and M phases of the cell cycle. wikipedia.org While specific cell cycle analysis for this compound is not extensively detailed in the reviewed literature, the potent antiproliferative effects of related compounds strongly suggest that modulation of cell cycle progression is a primary outcome of their molecular actions. nih.gov
Methodologies for Assessing Biological Activity in In Vitro Systems
A variety of robust in vitro methodologies are employed to investigate the biological activity of quinoline derivatives. These assays provide quantitative data on their efficacy and selectivity.
To assess cytotoxicity and antiproliferative effects, colorimetric assays such as the MTT assay are commonly used. nih.gov This method measures the metabolic activity of cells, which correlates with the number of viable cells, allowing for the calculation of IC₅₀ values (the concentration of a compound that inhibits cell growth by 50%). nih.govnih.gov
Enzymatic inhibition is quantified through specific enzyme assays, often using purified enzymes and synthetic substrates. nih.govacs.org These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency (e.g., IC₅₀). nih.gov
Receptor binding affinity is typically determined using radioligand binding assays. nih.gov This involves competing a test compound against a known radiolabeled ligand that binds to the target receptor. nih.gov The amount of radioligand displaced by the test compound is used to calculate its binding affinity (Kᵢ). nih.gov
To study apoptosis, methods like Annexin V/7-AAD staining followed by flow cytometry are utilized. nih.gov Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while 7-AAD is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). nih.gov This allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic cells. nih.gov
For antimicrobial and antifungal activity, the primary methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). nih.govresearchgate.net The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. researchgate.net These are determined by broth microdilution or agar (B569324) dilution methods. nih.govresearchgate.net Similarly, antiplasmodial activity against parasites like Plasmodium falciparum is assessed by measuring the inhibition of parasite growth in in vitro cultures. nih.gov
High-Throughput Screening Techniques for Biological Activity Determination
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for potential biological activity. youtube.com This automated approach allows researchers to test thousands of derivatives against specific biological targets in a time-efficient and reproducible manner. youtube.com
The process typically involves several key stages:
Assay Miniaturization: Assays are performed in multi-well plates (e.g., 96, 384, or 1536 wells), which allows for the simultaneous testing of numerous compounds in small volumes.
Robotic Automation: An integrated system of robotic arms and liquid handlers manages the precise dispensing of compounds, cells, and reagents, ensuring consistency and minimizing human error. youtube.com
Data Acquisition and Analysis: Automated readers, such as microscopes or plate readers, measure the output of the assay (e.g., fluorescence, luminescence, or cell viability). youtube.com This generates vast amounts of data that are then analyzed to identify "hits"—compounds that exhibit a desired biological effect.
For quinoline derivatives, HTS is employed to screen for a wide range of activities. For instance, antiproliferative screenings against various cancer cell lines are common. nih.govnih.gov In these assays, cancer cells are treated with the compounds, and their viability is measured to identify derivatives that inhibit cell growth. nih.gov Similarly, HTS can be used to discover compounds with antifungal properties by testing their ability to inhibit the growth of pathogenic fungi. mdpi.comresearchgate.net These initial screens are crucial for narrowing down a large collection of synthesized compounds to a smaller, more manageable number of promising candidates for further investigation. The use of HTS platforms can dramatically accelerate research; a genomic screen that might take a single researcher months to complete can be finished in a matter of weeks. youtube.com
Assessment of In Vitro Efficacy and Selectivity Profiling
Following the identification of "hits" from HTS, a more detailed in vitro evaluation is necessary to quantify their efficacy and determine their selectivity. This step is critical for understanding a compound's potential as a drug candidate.
Efficacy Assessment: The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit a specific biological process (e.g., enzyme activity or cell growth) by 50%. A lower IC₅₀ value indicates greater potency.
For example, in anticancer studies, derivatives of 7-chloroquinolin-4-amine (B103981) have been evaluated against various cancer cell lines, including MCF-7 (breast adenocarcinoma), to determine their antiproliferative efficacy. nih.gov The MTT assay is a common colorimetric method used for this purpose, where the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by metabolically active cells indicates cell viability. nih.gov
Similarly, in antifungal studies, the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are determined. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net For instance, certain 7-chloroquinolin-4-yl arylhydrazone derivatives have been tested against various Candida and Rhodotorula species, with some showing MIC values comparable to the standard drug fluconazole. researchgate.net
Selectivity Profiling: Selectivity is a crucial parameter for a drug candidate, as it describes its ability to interact with the intended target over other, off-target molecules. High selectivity can reduce the likelihood of adverse effects. The selectivity index (SI) is often calculated as the ratio of the cytotoxic concentration (CC₅₀) in normal cells to the inhibitory concentration (IC₅₀) in target cells or pathogens. A higher SI value is desirable, indicating that the compound is more toxic to the target than to host cells.
The table below presents data on the in vitro antifungal activity of selected quinoline derivatives, illustrating how efficacy is reported.
| Compound | Target Organism | MIC (μg/mL) | MFC (μg/mL) |
| Hydrazone 4a (R = 2-F) | Candida albicans | 25 | 50 |
| Hydrazone 4o | Rhodotorula glutinis | 32 | >200 |
| Fluconazole (Reference) | Rhodotorula glutinis | 32 | N/A |
| Data sourced from Duval et al., 2011. researchgate.net |
The following table shows the antiproliferative activity of quinoline derivatives against a breast cancer cell line.
| Compound | Target Cell Line | IC₅₀ (μM) |
| Derivative 5 | MCF-7 | 0.49 |
| Derivative 6b | MCF-7 | 0.32 |
| Derivative 6f | MCF-7 | 0.26 |
| Staurosporine (Reference) | MCF-7 | 1.87 |
| Data sourced from Al-Ostoot et al., 2024. nih.gov |
The Mechanistic Role of Fluorine Substitution in Modulating Biological Interactions
The strategic incorporation of fluorine into drug molecules is a widely used tactic in medicinal chemistry to enhance pharmacological properties. quora.com The substitution of a hydrogen atom with fluorine on the quinoline ring, as in this compound, can profoundly influence the compound's biological activity through several mechanisms. nih.govfrontiersin.orgwikipedia.org
Enhanced Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. Many drug molecules are metabolized and deactivated by cytochrome P450 enzymes in the liver, often through the oxidation of a carbon-hydrogen bond. Aromatic rings are particularly susceptible to this process. By replacing a hydrogen atom with a fluorine atom, which is not easily metabolized, the metabolic stability of the compound can be significantly increased. nih.gov This leads to a longer half-life in the body, allowing for more sustained therapeutic action.
Increased Binding Affinity: Fluorine is the most electronegative element, and its presence can alter the electronic distribution within a molecule. This can lead to more favorable interactions, such as dipole-dipole or hydrogen bonding, with amino acid residues in the binding pocket of a target protein or enzyme. These stronger binding interactions can result in higher potency and efficacy. nih.gov For example, studies have shown that monofluorinated analogues of some inhibitors can bind with significantly greater strength than their non-fluorinated parent compounds. nih.gov The small size of the fluorine atom allows it to fit into receptor pockets where larger halogens might not, making it a versatile tool for optimizing drug-receptor interactions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Fluoro 2 Phenylquinolin 4 Amine
Identification of Key Structural Features Essential for Biological Activity in Quinoline (B57606) Scaffolds
The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline core. rsc.orgnih.gov The quinoline ring system itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid heterocyclic core that is a common feature in many approved drugs. mdpi.com Research has shown that specific substitutions at key positions are crucial for modulating the biological effects of these compounds. nih.govnih.govpharmacy180.comresearchgate.net
Key structural features that are often essential for the biological activity of quinoline scaffolds include:
The nature of the substituent at the C4 position: The presence of an amino group or a substituted amino group at this position is a recurring motif in many biologically active quinolines. nih.govwikipedia.org For instance, a basic nitrogen atom in a side chain at C4 has been linked to the accumulation of the compound in acidic cellular compartments, a key aspect of the mechanism of action for some antimalarial quinolines. acs.orgacs.org
Substitution pattern on the benzo part of the quinoline ring: The presence of specific groups, such as halogens, on the benzene ring of the quinoline scaffold can significantly influence activity. rsc.orgnih.gov
The substituent at the C2 position: The introduction of various groups at this position can modulate the compound's properties and biological interactions. researchgate.netwikipedia.org
Systematic Analysis of Substituent Effects on Quinoline Core Activity
A systematic analysis of how different substituents on the quinoline core affect its biological activity is fundamental to understanding SAR. nih.govnih.govpharmacy180.comresearchgate.net The electronic properties, size, and lipophilicity of these substituents play a significant role in determining the potency and selectivity of the compounds. wikipedia.org
The introduction of a fluorine atom at the 7-position of the quinoline ring can have a profound impact on the compound's biological activity. nih.govnih.govresearchgate.net Fluorine is the most electronegative element and its presence can alter the electronic distribution within the molecule, affecting properties like pKa and dipole moment. nih.gov This can lead to enhanced binding affinity to target proteins and improved metabolic stability. nih.govtandfonline.com
In the context of quinolones, a class of antibacterials, the fluorine atom at the C-6 position (equivalent to the 7-position in the standard quinoline numbering) was found to significantly enhance antibacterial potency by improving the inhibition of DNA gyrase. tandfonline.comwikipedia.org The electron-withdrawing nature of fluorine can also influence the pKa of nitrogen atoms in the quinoline ring and any side chains, which can affect the compound's accumulation in specific cellular compartments. acs.orgresearchgate.net
Table 1: Impact of 7-Position Substituent on Quinoline Nitrogen pKa
| Substituent at Position 7 | Quinoline Nitrogen pKa (pKa1) | Reference |
|---|---|---|
| Amino | 8.36 | researchgate.net |
| Nitro | 6.28 | researchgate.net |
This table demonstrates how different substituents at the 7-position can significantly alter the basicity of the quinoline nitrogen.
The presence of a phenyl group at the C-2 position of the quinoline scaffold is another critical structural feature that influences biological activity. wikipedia.org This substituent can engage in various interactions with biological targets, including hydrophobic and π-π stacking interactions. The substitution pattern on this phenyl ring itself can further modulate the activity.
For instance, in a series of 2-phenylquinoline (B181262) derivatives investigated for anti-coronavirus activity, the presence of the phenyl group was a key feature, and its substitution pattern allowed for the tuning of antiviral activity and cytotoxicity. nih.gov The introduction of bulky groups at the C-2 position can also prevent unwanted side reactions, such as N-alkylation at the quinoline nitrogen. acs.org
The amino group at the C-4 position is a crucial determinant of the biological activity of many quinoline derivatives. nih.govwikipedia.org This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. acs.org Derivatives of 4-aminoquinoline (B48711) are known to possess a wide range of pharmacological activities, including antimalarial, anti-inflammatory, and antiviral properties. wikipedia.org
The basicity of the 4-amino group, along with any attached side chains, is often critical for the mechanism of action. acs.orgacs.org For many antimalarial 4-aminoquinolines, the protonation of this group is essential for their accumulation in the acidic food vacuole of the parasite. acs.orgacs.org The nature of the substituent on the amino group can also significantly affect the compound's properties and activity.
Table 2: Biological Activities of 4-Aminoquinoline Derivatives
| Derivative | Biological Activity | Reference |
|---|---|---|
| Amodiaquine | Antimalarial | wikipedia.org |
| Chloroquine (B1663885) | Antimalarial, Anti-inflammatory | mdpi.comwikipedia.org |
| Hydroxychloroquine | Antimalarial, Anti-inflammatory | wikipedia.org |
This table highlights the diverse biological applications of well-known 4-aminoquinoline derivatives.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of quinoline derivatives helps in understanding how the spatial arrangement of different functional groups affects their biological activity. wikipedia.org The relative orientation of the substituents, such as the phenyl group at position 2 and the amino group at position 4, can influence the molecule's ability to fit into the binding site of a protein.
Molecular modeling techniques are often employed to predict the preferred conformations of these molecules and to understand how these conformations relate to their observed biological activities. nih.gov For example, the planarity of the quinoline ring system is a key feature, and the rotational freedom of the phenyl group at position 2 can impact how the molecule interacts with its target.
Computational Methodologies for SAR/QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govresearchgate.netiosrjournals.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds.
Several computational methodologies are used for SAR/QSAR modeling of quinoline derivatives:
3D-QSAR: This approach considers the three-dimensional properties of the molecules, such as steric and electrostatic fields. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. tandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding the binding mode and rationalizing the observed biological activity. nih.govnih.gov
Machine Learning: Algorithms such as support vector machines, decision trees, and artificial neural networks are increasingly being used to develop QSAR models, capable of handling complex and non-linear relationships between structure and activity. wikipedia.org
These computational approaches, combined with experimental data, provide a powerful framework for the rational design of new and more potent quinoline-based therapeutic agents.
Application of Hansch Analysis and Free-Wilson Analysis
Classical QSAR methodologies, such as Hansch and Free-Wilson analyses, have been instrumental in understanding the impact of various substituents on the quinoline core. These models provide a quantitative framework for predicting the biological activity of novel derivatives.
Hansch Analysis
Hansch analysis is a multiparameter approach that correlates biological activity with the physicochemical properties of a molecule, primarily its hydrophobicity, electronic effects, and steric characteristics. jpbs-online.com The general form of a Hansch equation is:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
Where:
log(1/C) represents the biological activity (C being the concentration required for a specific effect).
logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
σ is the Hammett substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent.
Es is the Taft steric parameter, accounting for the steric bulk of the substituent.
k₁, k₂, k₃, and k₄ are regression coefficients determined from the analysis of a series of compounds.
For 7-Fluoro-2-phenylquinolin-4-amine, the fluorine atom at the 7-position significantly influences these parameters. The following table illustrates the physicochemical properties of a fluorine substituent, which are critical inputs for a Hansch analysis.
| Physicochemical Parameter | Value for Fluorine (para) | Description |
| π (Hydrophobicity Constant) | +0.14 | A positive value indicates that fluorine slightly increases the hydrophobicity of the parent molecule. |
| σ (Hammett Constant) | +0.06 | A positive value signifies that fluorine is a weak electron-withdrawing group through inductive effects. |
| Es (Taft Steric Parameter) | -0.46 | A negative value indicates a relatively small steric hindrance compared to hydrogen. |
Free-Wilson Analysis
A study on a series of 57 2-phenylquinolines analyzed for their inhibitory effect on the immunostimulatory action of CpG-oligodeoxynucleotides utilized the Fujita-Ban variant of the Free-Wilson analysis. The analysis yielded a highly significant correlation for a set of 48 compounds, demonstrating the additive nature of substituent contributions to the biological activity.
The general equation for a Free-Wilson analysis is:
Biological Activity = Σ(aᵢXᵢ) + μ
Where:
aᵢ is the activity contribution of the substituent i.
Xᵢ is an indicator variable (1 for presence, 0 for absence).
μ is the biological activity of the parent scaffold.
In the context of this compound, a Free-Wilson analysis of a series of analogs with substitutions at the 7-position would yield a specific activity contribution value for the fluorine atom. This value would quantify its impact on the measured biological endpoint relative to other substituents at the same position.
Utilization of Quantum Chemistry Indices as Molecular Descriptors
Quantum chemistry provides a powerful toolkit for calculating a wide array of molecular descriptors that can elucidate the electronic and structural properties of a molecule with high precision. These descriptors are frequently employed in modern QSAR studies to develop more sophisticated and predictive models. For this compound, these indices offer deep insights into its reactivity and potential interactions with biological targets.
Key quantum chemical descriptors include:
Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): This descriptor relates to the electron-donating ability of a molecule. A higher E_HOMO suggests a greater tendency to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): This indicates the electron-accepting ability of a molecule. A lower E_LUMO points to a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Atomic Charges: The distribution of electron density across the molecule, represented by partial charges on each atom, can highlight regions that are important for electrostatic interactions with a biological target.
QSAR studies on related quinoline derivatives have successfully used these quantum chemical descriptors. For instance, in the study of fluoroquinolone derivatives, parameters such as the energies of HOMO and LUMO, absolute hardness, and chemical potential have been used to develop QSAR models. The following table presents a hypothetical set of calculated quantum chemical descriptors for this compound, illustrating the type of data used in such analyses.
| Quantum Chemical Descriptor | Hypothetical Value | Significance in QSAR |
| E_HOMO | -6.2 eV | Relates to the molecule's ionization potential and electron-donating capabilities. |
| E_LUMO | -1.5 eV | Relates to the molecule's electron affinity and electron-accepting capabilities. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 2.5 D | Influences solubility and potential for polar interactions. |
| Charge on N1 atom | -0.45 e | Highlights a potential site for hydrogen bonding or electrostatic interaction. |
| Charge on 4-amino group | +0.15 e | Indicates the electronic nature of this key functional group. |
These descriptors, when calculated for a series of 2-phenylquinolin-4-amine (B1606699) analogs, can be used to build robust QSAR models that explain the variance in biological activity based on the electronic properties of the molecules.
Pharmacophore Modeling and Virtual Ligand Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model then serves as a 3D query for screening large compound libraries to find new molecules with the desired activity.
A pharmacophore model for a series of 2-phenylquinolin-4-amine analogs would typically include features such as:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring is a prominent hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The amino group at the 4-position is a key hydrogen bond donor.
Aromatic Rings (AR): Both the quinoline ring system and the phenyl group at the 2-position are important aromatic features that can engage in π-π stacking or hydrophobic interactions.
A study on 2-aryl-4-quinoline carboxylic acid analogs, which are structurally related to this compound, developed a four-point pharmacophore model (ARRR_1) consisting of one hydrogen bond acceptor and three aromatic rings as being crucial for their inhibitory activity.
Once a pharmacophore model is established and validated, it can be used for virtual ligand design. This process involves designing novel molecules that fit the pharmacophore hypothesis. For this compound, virtual ligand design could explore:
Modification of the 2-phenyl ring: Introducing various substituents to probe for additional interactions.
Alteration of the 4-amino group: Replacing it with other functional groups to optimize hydrogen bonding.
Substitution at other positions of the quinoline ring: To enhance potency or modulate physicochemical properties.
The following table outlines a hypothetical pharmacophore model derived from this compound and its potential application in virtual ligand design.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Example of Virtual Ligand Design |
| Hydrogen Bond Acceptor (HBA) | Quinoline ring nitrogen (N1) | Bioisosteric replacement of the nitrogen with another HBA. |
| Hydrogen Bond Donor (HBD) | 4-amino group | Designing analogs with substituted amino groups to fine-tune donor strength. |
| Aromatic Ring 1 (AR1) | Quinoline ring | Exploring different heterocyclic cores that maintain the spatial arrangement. |
| Aromatic Ring 2 (AR2) | 2-phenyl group | Screening for different aromatic or heteroaromatic groups at the 2-position. |
| Halogen Bond Acceptor | 7-fluoro group | Introduction of other halogens at the 7-position to explore halogen bonding. |
These computational approaches, from classical QSAR to modern pharmacophore modeling, provide a rational framework for the continued development of 2-phenylquinolin-4-amine derivatives as potentially valuable therapeutic agents.
Computational Chemistry Applications in the Study of 7 Fluoro 2 Phenylquinolin 4 Amine
Molecular Docking and Analysis of Ligand-Target Recognition and Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of 7-Fluoro-2-phenylquinolin-4-amine, molecular docking is instrumental in elucidating its potential binding modes within the active site of a biological target, such as an enzyme or receptor. This method allows for the identification of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern ligand-target recognition and binding affinity. nih.govmdpi.com
The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. Using sophisticated algorithms, the ligand is then "docked" into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.
For instance, studies on similar quinoline (B57606) derivatives have utilized molecular docking to investigate their potential as inhibitors for a range of targets, including kinases and proteases. tandfonline.commdpi.com These studies have successfully predicted binding modes that were later confirmed by experimental data. The insights gained from molecular docking can guide the rational design of new analogs of this compound with improved potency and selectivity. By understanding the specific interactions that contribute to binding, medicinal chemists can make targeted modifications to the molecule to enhance its therapeutic properties.
Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X | -9.5 | MET793, LYS745 | Hydrogen Bond |
| LEU844, VAL726 | Hydrophobic Interaction | ||
| Protease Y | -8.2 | HIS41, GLU166 | Hydrogen Bond, π-π Stacking |
| CYS145 | Covalent Bond |
This table is illustrative and based on typical data from molecular docking studies of quinoline derivatives.
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become a powerful tool for studying the intrinsic properties of molecules like this compound, providing detailed information about its geometry, electronic distribution, and chemical reactivity. rsc.orguantwerpen.be
DFT calculations can accurately predict various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. rsc.org This information is crucial for understanding the molecule's stability and how it will behave in different chemical environments. For quinoline derivatives, DFT has been employed to explore their photophysical properties and to determine key descriptors of reactivity. rsc.orgarabjchem.org
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
For this compound, FMO analysis can predict its reactive behavior. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of the molecule that are most likely to participate in chemical reactions. In many quinoline derivatives, the charge density of the HOMO is often located on the quinoline ring and associated functional groups. nih.gov
Table 2: Illustrative DFT-Calculated Electronic Properties for a Quinoline Derivative
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.5 eV |
This table is illustrative and based on typical data from DFT calculations on quinoline derivatives.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. uantwerpen.be It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. arabjchem.org The MEP map uses a color scale to denote different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net
For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the quinoline ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the regions around the fluorine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting the molecule's interaction with biological targets and for understanding its metabolic pathways.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of molecules over time. nih.govacs.org For this compound, MD simulations can be used to study its flexibility, the stability of its complexes with target proteins, and the influence of the solvent environment. mdpi.com
In a typical MD simulation, the forces on each atom are calculated, and Newton's equations of motion are used to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process over millions of steps, a trajectory of the molecule's movement is generated.
MD simulations of ligand-protein complexes, such as this compound bound to a kinase, can reveal the stability of the binding pose predicted by molecular docking. nih.gov These simulations can also identify subtle conformational changes in both the ligand and the protein that may be crucial for biological activity. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for its target. nih.gov
Cheminformatics and Virtual Screening Techniques for Novel Quinoline Derivatives
Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. researchgate.net It plays a crucial role in modern drug discovery, particularly in the context of virtual screening, which involves the computational screening of large libraries of compounds to identify potential drug candidates. nih.gov
For the quinoline scaffold, cheminformatics tools can be used to build and search databases of known derivatives, analyze their structure-activity relationships (SAR), and predict the properties of novel, un-synthesized compounds. Virtual screening techniques can then be employed to filter these virtual libraries against a specific biological target, prioritizing a smaller, more manageable set of compounds for experimental testing.
The concept of chemical space refers to the vast number of possible molecules that could be created. The precise and selective introduction of various functional groups can significantly broaden the chemical space and improve the pharmacological profile of quinoline derivatives. rsc.org By systematically exploring the chemical space around the this compound scaffold, researchers can design and synthesize novel analogs with improved properties.
This exploration can be guided by computational methods. For example, by analyzing the SAR of a set of quinoline derivatives, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net This model can then be used to predict the activity of new, virtual compounds, allowing for the in-silico design of more potent and selective molecules. This approach accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. rsc.org
Scaffold-Based Computational Approaches for Compound Discovery
The this compound core represents a valuable scaffold in medicinal chemistry. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the discovery of novel bioactive compounds. Scaffold-based computational approaches are instrumental in systematically exploring the chemical space around this core to identify derivatives with enhanced potency and selectivity for various biological targets. These methods leverage the foundational structure of the scaffold to design new molecules with improved pharmacological profiles.
One of the primary scaffold-based techniques is scaffold-focused virtual screening . nih.gov This method involves searching large compound libraries for molecules that contain the core scaffold of interest. The screening can be performed using 2D similarity searches, which identify compounds with similar substructures, or 3D similarity searches, which also consider the spatial arrangement of chemical features. nih.gov For the this compound scaffold, a virtual screen could be initiated to find all existing compounds in a database that share this core. These identified molecules can then be computationally docked into the binding site of a target protein to predict their binding affinity and orientation. This approach allows for the rapid identification of potentially active compounds from vast chemical libraries, which can then be prioritized for experimental testing. nih.gov
Another powerful technique is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. For the 2-phenylquinolin-4-amine (B1606699) scaffold, a pharmacophore model can be developed based on known active ligands or the structure of the target's binding site. nih.gov For instance, a model might specify the location of the aromatic phenyl and quinoline rings, the hydrogen-bonding capacity of the amine group, and the position of the fluorine atom, which can influence electronic properties and binding interactions. nih.gov This model can then be used as a 3D query to screen virtual libraries for novel compounds that match the pharmacophoric features, even if they have different underlying scaffolds—a process known as scaffold hopping. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational approach. QSAR models mathematically correlate the chemical properties of a series of compounds with their biological activities. For a set of this compound derivatives, a QSAR model could be built to understand how different substituents on the phenyl or quinoline rings affect their activity. nih.gov For example, the model could reveal that electron-withdrawing groups at a specific position on the phenyl ring enhance activity, while bulky groups are detrimental. nih.gov Such models are valuable for predicting the activity of yet-to-be-synthesized compounds and for guiding the design of more potent analogs.
Fragment-based drug design is also a relevant scaffold-based approach. In this method, small molecular fragments that bind to adjacent sites on a protein target are identified and then linked together to create a larger, more potent molecule. The this compound scaffold itself can be considered a large fragment. Computational methods can be used to identify smaller fragments that could be attached to this scaffold to form favorable interactions with a target protein, thereby guiding the synthetic efforts to build new, more effective compounds. nih.gov
These computational strategies provide a rational framework for leveraging the this compound scaffold in drug discovery. By combining scaffold-based virtual screening, pharmacophore modeling, QSAR, and fragment-based design, researchers can efficiently navigate the vast chemical space to discover novel and optimized drug candidates.
Research Findings
While specific studies focusing solely on the computational discovery of compounds using the this compound scaffold are not widely available in the public domain, the principles can be illustrated by research on related quinoline and quinazoline (B50416) structures.
A study on quinolone-ATPase conjugate inhibitors utilized pharmacophore-guided computational modeling to design new antibacterial agents targeting the DNA GyrB subunit of Staphylococcus aureus. nih.gov The researchers developed a shared feature pharmacophore model based on the crystal structures of the target protein with known inhibitors. This model included key features such as hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. nih.gov They then used this model to identify potential ATPase inhibitors which were subsequently fused with a quinolone ring to create novel synthetic models. nih.gov This approach demonstrates how a pharmacophore model derived from a biological target can guide the design of new compounds based on a core scaffold.
In another example, a scaffold-focused virtual screen was successfully applied to discover inhibitors of the mitotic kinase TTK. nih.govnih.gov The researchers used both 2D and 3D similarity searches based on a known inhibitor's scaffold to screen a large compound library. nih.govnih.gov This led to the identification of several novel and structurally distinct active compounds. nih.govnih.gov This study highlights the power of scaffold-based screening in identifying new chemical starting points for drug development.
Furthermore, a computational study on a series of quinazoline derivatives containing a pyrimidine (B1678525) moiety investigated their cytotoxic effects. nih.gov Structure-activity relationship (SAR) studies revealed that the presence and position of halogen substitutions on the phenyl ring significantly influenced the antiproliferative activity. nih.gov Specifically, compounds with electron-withdrawing groups like chlorine and fluorine at certain positions showed enhanced activity. nih.gov This type of analysis is crucial for optimizing the lead compounds derived from a particular scaffold.
These examples, while not directly involving this compound, illustrate the practical application and utility of scaffold-based computational approaches in modern drug discovery. The same principles and techniques can be readily applied to the this compound scaffold to explore its potential for developing new therapeutic agents.
Data from a Representative Scaffold-Based Study
The following table presents data from a study on quinazoline derivatives, which illustrates the type of information generated in scaffold-based computational and experimental studies. The study evaluated the antiproliferative activity of various substituted compounds against different cancer cell lines.
| Compound ID | Substituent (R) | Cell Line | IC₅₀ (µM) |
| 6h | 4-Br | A549 | 8.1 ± 2.1 |
| SW-480 | 4.3 ± 1.3 | ||
| MCF-7 | 7.9 ± 2.9 | ||
| 6k | 4-Phenoxy | A549 | 7.9 ± 2.5 |
| SW-480 | 3.9 ± 1.1 | ||
| MCF-7 | 7.1 ± 2.8 | ||
| 6n | 3-Cl, 4-F | A549 | 5.9 ± 1.7 |
| SW-480 | 2.3 ± 0.91 | ||
| MCF-7 | 5.65 ± 2.33 | ||
| Cisplatin | - | A549 | 15.37 |
| SW-480 | 16.1 | ||
| MCF-7 | 3.2 | ||
| Data adapted from a study on the cytotoxic evaluation of new quinazoline derivatives. nih.gov |
This table demonstrates how structure-activity relationships are established, showing that specific substitutions on the core scaffold, such as halogens at the 3 and 4 positions of the phenyl ring (compound 6n ), can lead to improved biological activity compared to other substitutions. nih.gov
Future Research Directions and Unresolved Challenges in 7 Fluoro 2 Phenylquinolin 4 Amine Research
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being well-established. jocpr.com However, these traditional methods often require harsh reaction conditions and can generate significant waste. The future of synthesizing 7-Fluoro-2-phenylquinolin-4-amine and its analogs lies in the adoption of greener and more efficient protocols.
Recent advancements in synthetic organic chemistry offer several promising avenues. tandfonline.com For instance, one-pot multicomponent reactions catalyzed by metal nanoparticles, such as zinc oxide, have been shown to be effective for producing highly functionalized quinolines in aqueous media, offering excellent yields and operational simplicity. researchgate.netnih.gov The use of glucose-derived ionic liquids in combination with a copper catalyst for the chemo-selective oxidation of 2-aminobenzyl alcohols and subsequent annulation represents another sustainable approach. rsc.org
Future research should focus on adapting these modern methodologies for the specific synthesis of this compound. Key challenges will include the regioselective introduction of the fluorine atom at the 7-position and the phenyl group at the 2-position in a controlled and environmentally benign manner. Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration, as it has been shown to accelerate reaction times and improve yields for the synthesis of 4-aminoquinolines. tandfonline.com
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Methods (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh conditions, low atom economy, potential for hazardous byproducts. jocpr.com | Foundational, but less desirable for future sustainable production. |
| Metal Nanoparticle Catalysis | High yields, mild reaction conditions, potential for aqueous media. researchgate.netnih.gov | Catalyst cost and recovery can be a factor. | High potential for developing a green and efficient synthesis. |
| Ionic Liquid-Based Synthesis | Recyclable solvents, high yields, green chemistry principles. rsc.org | Viscosity and cost of ionic liquids can be a challenge. | Promising for a sustainable and chemo-selective synthesis. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. tandfonline.com | Specialized equipment required, scalability can be a concern. | Excellent potential for rapid optimization and library synthesis. |
Advanced Mechanistic Elucidation of Biological Actions and Target Identification
The biological activity of 4-aminoquinolines is often attributed to their ability to intercalate into DNA and interfere with processes like DNA replication and transcription. researchgate.net In the context of malaria, a primary application for many 4-aminoquinolines, their mechanism involves the inhibition of hemozoin formation in the parasite's digestive vacuole. nih.govtaylorandfrancis.com
For this compound, a crucial area of future research will be to elucidate its specific mechanism of action. While it shares the 4-aminoquinoline (B48711) core, the presence and position of the fluoro and phenyl groups can significantly influence its biological targets and activity. A patent has listed this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting a mode of action beyond the classical DNA intercalation.
Unraveling these mechanisms will require a multi-pronged approach, including:
In vitro enzyme inhibition assays: To confirm and quantify its activity against specific targets like viral proteases or kinases.
Cell-based assays: To understand its effects on cellular pathways, such as cell cycle progression, apoptosis, and signaling cascades.
Structural biology studies: X-ray crystallography or cryo-electron microscopy to visualize the binding of the compound to its target protein, providing insights into the key molecular interactions.
Computational docking and molecular dynamics simulations: To predict binding modes and affinities with various potential biological targets. nih.gov
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Quinoline Chemistry
The vast chemical space of possible quinoline derivatives makes traditional, trial-and-error-based drug discovery a time-consuming and expensive endeavor. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling predictive modeling of molecular properties and activities. oncodesign-services.com
For this compound, AI and ML can be leveraged in several ways:
Quantitative Structure-Activity Relationship (QSAR) modeling: To build models that can predict the biological activity of novel analogs of this compound based on their structural features.
De novo drug design: Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of quinoline compounds to design novel molecules with desired properties, including improved potency and selectivity. azoai.com
Reaction prediction and synthesis planning: AI algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, accelerating the synthesis of new derivatives.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: ML models can forecast the pharmacokinetic and toxicological profiles of new compounds, helping to identify candidates with a higher probability of success in clinical development. nih.gov
The development of robust AI/ML models requires large and high-quality datasets. A key challenge will be to generate sufficient experimental data for this compound and its derivatives to train and validate these predictive models effectively.
Exploration of Novel Biological Targets for the this compound Scaffold
While the 4-aminoquinoline scaffold is historically associated with antimalarial activity, recent research has demonstrated its potential to interact with a diverse range of biological targets. The unique structural features of this compound may predispose it to interact with novel targets, opening up new therapeutic possibilities.
Future research should systematically screen this compound against a broad panel of biological targets implicated in various diseases. Based on the activities of other quinoline derivatives, promising areas of investigation include:
Protein kinases: Many quinoline-based molecules are potent inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.govresearchgate.net Targets like EGFR, VEGFR, and FLT3 are of particular interest.
Viral enzymes: As suggested by patent literature, viral proteases and polymerases are potential targets.
G-protein coupled receptors (GPCRs): The quinoline scaffold has been found in ligands for various GPCRs, which are involved in a wide array of physiological processes.
Identifying novel targets will require high-throughput screening campaigns followed by detailed validation studies to confirm the biological relevance of any observed interactions.
Rational Design of Multi-Target Directed Ligands Based on the this compound Framework
Complex diseases like cancer often involve multiple pathological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously, offer a promising therapeutic strategy. mdpi.com The this compound scaffold provides an excellent starting point for the rational design of such MTDLs.
For instance, in the context of cancer, one could envision designing derivatives that dually inhibit a key protein kinase and a drug efflux pump, thereby overcoming drug resistance. mdpi.com Another approach could be to combine the inhibition of a cancer-related enzyme with anti-angiogenic properties within the same molecule.
The design of MTDLs based on the this compound framework will involve:
Computational modeling: To design molecules with the appropriate pharmacophoric features to bind to multiple targets.
Structure-activity relationship (SAR) studies: To systematically modify the scaffold and understand how these changes affect activity at each target.
Linker design: To connect different pharmacophoric moieties in a way that allows for optimal binding to multiple targets.
A significant challenge in MTDL design is achieving a balanced activity profile against the desired targets while minimizing off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Fluoro-2-phenylquinolin-4-amine, and how can purity be optimized?
- Methodology : A two-step approach is typical:
Quinoline Core Formation : Cyclize 2-aminobenzophenone derivatives with fluorinated acetylene or ketone precursors under acidic conditions (e.g., polyphosphoric acid) to introduce the fluorine substituent at the 7-position.
Amination : Use nucleophilic substitution (e.g., Buchwald-Hartwig coupling) or direct amination with NH₃/amine sources under catalytic Pd/Cu conditions to install the 4-amine group .
- Purity Optimization : Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization in ethanol/water. Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic protons due to para-fluoro substitution) and amine proton resonance.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- FT-IR : Validate NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve fluorine positioning and hydrogen-bonding interactions in the solid state .
Q. How can researchers assess the biological activity of this compound in vitro?
- Target Selection : Prioritize kinase or G-protein-coupled receptors (GPCRs) due to structural similarity to known quinoline-based inhibitors .
- Assay Design :
- Enzyme Inhibition : Use fluorescence polarization or time-resolved FRET assays with recombinant kinases.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 or HeLa cells.
- Toxicity : Perform MTT assays to determine IC₅₀ values .
Advanced Research Questions
Q. What mechanistic insights explain contradictory activity data for this compound across studies?
- Hypothesis Testing :
Solubility Effects : Compare activity in DMSO vs. cyclodextrin-based vehicles to rule out aggregation artifacts.
Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; correlate half-life with observed potency discrepancies .
Off-Target Binding : Perform thermal shift assays (TSA) with proteome arrays to identify unintended targets .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., assay pH, temperature) contributing to data variability .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?
- DoE (Design of Experiments) : Apply a 2³ factorial design to test temperature (80–120°C), catalyst loading (1–5 mol% Pd), and solvent (toluene vs. dioxane). Optimize for yield and E-factor (environmental impact) .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amination steps; monitor in-line via FT-IR to minimize byproducts .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina with flexible receptor settings (e.g., kinase ATP-binding pockets). Validate poses via MD simulations (GROMACS, 100 ns trajectories) .
- QSAR Modeling : Train models on fluorinated quinoline analogs to correlate substituent electronegativity (Hammett σ) with inhibitory potency .
Q. How do structural modifications at the 2-phenyl group influence physicochemical properties?
- Property Analysis :
- LogP : Measure via shake-flask method; compare with CF₃ or OMe substituents.
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4).
- Permeability : Perform PAMPA assays to predict blood-brain barrier penetration .
Methodological Considerations for Data Contradictions
Q. What frameworks resolve discrepancies between computational predictions and experimental bioactivity?
- Validation Pipeline :
Re-dock co-crystallized ligands to validate force field parameters.
Alchemical Free Energy Calculations (FEP): Quantify ΔΔG for fluorine vs. hydrogen substitution.
Experimental Validation : Synthesize 7-H (non-fluorinated) analog and compare activity .
Q. How can researchers design robust structure-activity relationship (SAR) studies for fluorinated quinolines?
- Scaffold Diversification : Synthesize derivatives with F at 5-, 6-, or 8-positions and compare activity landscapes.
- Data Normalization : Use Z-score transformation to account for inter-assay variability in IC₅₀ determinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
